molecular formula C16H17BrN4S B2814700 N-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}CYCLOPENTANAMINE CAS No. 851081-33-9

N-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}CYCLOPENTANAMINE

Cat. No.: B2814700
CAS No.: 851081-33-9
M. Wt: 377.3
InChI Key: XINUXXZHZOFABN-UHFFFAOYSA-N
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Description

N-{[3-(4-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}cyclopentanamine is a sophisticated chemical reagent designed for pharmaceutical and biological research. This compound features a fused [1,2,4]triazolo[3,4-b][1,3]thiazole heterocyclic core, a structure recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets . The presence of the 4-bromophenyl substituent and the cyclopentylamine side chain enhances its potential as a versatile intermediate in the design of novel bioactive molecules. Hybrid heterocyclic systems containing triazole rings are known for their favorable properties, including hydrogen-bonding capability, moderate dipole moment, and significant rigidity, which contribute to enhanced binding affinity and metabolic stability in drug discovery programs . The [1,2,4]triazolo[3,4-b] thiadiazine and related frameworks have demonstrated a wide spectrum of pharmacological activities in scientific literature, serving as a cornerstone for developing new therapeutic agents . This makes the compound particularly valuable for researchers investigating new inhibitors for enzyme targets or exploring new chemical space in antimicrobial discovery. As a small molecule, it is suitable for use in high-throughput screening assays, hit-to-lead optimization, and structure-activity relationship (SAR) studies. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4S/c17-12-7-5-11(6-8-12)15-19-20-16-21(15)10-14(22-16)9-18-13-3-1-2-4-13/h5-8,10,13,18H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINUXXZHZOFABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}CYCLOPENTANAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the bromophenyl group and the cyclopentylamine moiety. Common reagents used in these reactions include bromine, triazole, thiazole, and cyclopentylamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to improved efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}CYCLOPENTANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}CYCLOPENTANAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}CYCLOPENTANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Triazolo-Thiadiazole vs. Triazolo-Thiazole
  • Triazolo-thiadiazoles (e.g., compounds in ): Feature a thiadiazole ring fused to triazole. These exhibit TNF-α inhibitory activity, with substituents like nitro groups (e.g., 7c–7e ) or spirocyclic systems (e.g., 8a–8b ) modulating potency .
  • Triazolo-thiazole (target compound): The thiazole core differs in electronic properties (sulfur vs.
Triazolo-Thiadiazines ()
  • Example: 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-06-7) has a thiadiazine ring, increasing ring size and flexibility compared to the target’s thiazole. This may reduce membrane permeability (higher XLogP3 = 4.3 vs. ~3–4 for triazolo-thiazoles) .

Substituent Effects

Position 3 Modifications
  • 4-Bromophenyl (target compound): Bromine enhances lipophilicity (ClogP ≈ 4.5) and may improve binding to hydrophobic pockets in targets like kinases or inflammatory mediators .
  • Nitro groups (e.g., 7c–7e in ): Increase polarity (ClogP ≈ 3.2–3.5) but may confer electron-withdrawing effects, reducing metabolic stability .
Position 6 Modifications
  • Cyclopentylamine (target compound): Balances lipophilicity and steric bulk, favoring CNS penetration or GPCR interactions.
  • Aryloxy groups (e.g., 2a–2s in ): Enhance vasodilatory activity but may increase toxicity due to extended π systems .

Physicochemical Properties

Property Target Compound 7c () 8a () CAS 68469-06-7 ()
Molecular Weight (g/mol) ~390 (estimated) 366.4 529.5 371.3
XLogP3 ~4.0 (predicted) 3.2 4.8 4.3
Hydrogen Bond Acceptors 4 6 6 4
Rotatable Bonds 3 4 5 2

Key Research Findings

  • Synthetic Yields : Spirocyclic triazolo-thiadiazoles (e.g., 8a ) exhibit higher yields (~80%) compared to nitro-substituted analogs (~70–77%), suggesting steric/electronic effects on reactivity .
  • Bioactivity : Nitro groups in 7c–7e correlate with TNF-α inhibition, while bromine in the target compound may shift activity toward other inflammatory pathways .
  • Lipophilicity : The cyclopentylamine group in the target compound likely improves blood-brain barrier penetration compared to polar nitro-substituted derivatives .

Biological Activity

N-{[3-(4-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}cyclopentanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure combining triazole and thiazole rings with a cyclopentanamine moiety. The synthesis typically involves:

  • Formation of the Triazole-Thiazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Piperazine Attachment : Coupling the triazole-thiazole core with diphenylmethylpiperazine using nucleophilic substitution methods.

The IUPAC name is 6-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole, indicating its complex nature and potential for diverse interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole and thiazole rings can form hydrogen bonds and π-π interactions with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine ring is known to interact with receptor sites, modulating their function which can lead to various therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds derived from similar scaffolds have shown moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29. Notably, some derivatives have demonstrated selective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • In Vitro Studies : Compounds related to this structure have been evaluated for their ability to inhibit bacterial growth. Certain derivatives have shown promising results against Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Activity

In a study examining the anticancer potential of related compounds, a series of derivatives were synthesized and tested against human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the nanomolar range against specific cancer types. These findings suggest that further exploration into the structure-activity relationship (SAR) could reveal more potent analogs .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of compounds with similar structures. The study reported that certain derivatives displayed significant inhibition of bacterial growth in vitro at concentrations as low as 10 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerModerate activity against TK-10 and HT-29 cell lines
AntimicrobialSignificant inhibition against Gram-positive bacteria
Enzyme InhibitionPotential inhibition via molecular interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}cyclopentanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Use POCl3 -mediated cyclization for triazolo-thiazole core formation, as demonstrated in analogous triazolo-thiadiazole syntheses .
  • Optimize coupling reactions (e.g., nucleophilic substitution) between the triazolo-thiazole intermediate and cyclopentanamine derivatives by adjusting solvent polarity (DMF or dichloromethane) and temperature (60–80°C) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodology :

  • Perform X-ray crystallography to resolve the 3D structure, particularly focusing on the orientation of the bromophenyl group and cyclopentane ring .
  • Validate spectral data using 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclopentane methylene at δ 1.5–2.0 ppm) and HRMS (exact mass: ~371.25 g/mol) .
  • Calculate topological polar surface area (TPSA) and logP (predicted ~4.3) to assess bioavailability .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodology :

  • Conduct in vitro assays against enzymes like kinases or phosphatases , given the triazolo-thiazole scaffold’s affinity for ATP-binding pockets .
  • Use cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC50 thresholds: <10 μM for hit compounds) .
  • Screen for antimicrobial activity using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolo-thiazole derivatives?

  • Methodology :

  • Perform dose-response validation across multiple cell lines to rule out cell-type-specific effects .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with computational docking results (e.g., AutoDock Vina) .
  • Re-examine solubility limitations (e.g., DMSO stock precipitation) by testing alternative solvents (e.g., PEG-400) .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in this compound?

  • Methodology :

  • Apply density functional theory (DFT) to map electron density in the bromophenyl and triazolo-thiazole moieties, correlating with bioactivity .
  • Conduct molecular dynamics (MD) simulations to assess protein-ligand stability (e.g., 100 ns trajectories in GROMACS) .
  • Use QSAR models with descriptors like molar refractivity and H-bond acceptor count to predict modifications for enhanced activity .

Q. How can researchers address poor solubility and stability in pharmacological assays?

  • Methodology :

  • Employ co-solvent systems (e.g., Cremophor EL/ethanol) or nanoparticle encapsulation to improve aqueous solubility .
  • Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring to identify degradation products .
  • Synthesize prodrug derivatives (e.g., esterification of cyclopentane amine) to enhance metabolic stability .

Q. What experimental designs are suitable for studying metabolic pathways of this compound?

  • Methodology :

  • Use human liver microsomes (HLMs) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at cyclopentane) .
  • Perform CYP450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Validate findings in in vivo models (e.g., rodent pharmacokinetics) with plasma sampling at 0–24 hr intervals .

Q. How should researchers design studies to link this compound’s activity to a theoretical framework (e.g., enzyme inhibition)?

  • Methodology :

  • Align hypotheses with kinetic theory (e.g., Michaelis-Menten models) to quantify enzyme inhibition constants (Ki) .
  • Integrate transcriptomic profiling (RNA-seq) to identify downstream pathways affected by the compound .
  • Apply systems pharmacology tools (e.g., Cytoscape) to map multi-target interactions and off-target effects .

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